BenchChemオンラインストアへようこそ!

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide

Pancreatic Lipase Inhibition Anti-Obesity Drug Discovery Indolyl Oxoacetamide SAR

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide (CAS 862831-09-2) is a synthetic indolyl oxoacetamide derivative with molecular formula C20H20N2O3 and a molecular weight of 336.39 g/mol. The compound belongs to the broader 3-oxoacetamideindolyl class, which has been disclosed in patents as possessing anticancer, cytotoxic, and anti-angiogenic activities.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 862831-09-2
Cat. No. B2515381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide
CAS862831-09-2
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C20H20N2O3/c1-13-18(15-9-5-6-10-16(15)22(13)2)19(23)20(24)21-12-14-8-4-7-11-17(14)25-3/h4-11H,12H2,1-3H3,(H,21,24)
InChIKeyPTKRMWJBJJJKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide (CAS 862831-09-2): Chemical Class and Baseline Procurement Profile


2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide (CAS 862831-09-2) is a synthetic indolyl oxoacetamide derivative with molecular formula C20H20N2O3 and a molecular weight of 336.39 g/mol . The compound belongs to the broader 3-oxoacetamideindolyl class, which has been disclosed in patents as possessing anticancer, cytotoxic, and anti-angiogenic activities [1]. Structurally, it features a 1,2-dimethyl-substituted indole core linked via an oxoacetamide bridge to a 2-methoxybenzyl amide side chain. This specific substitution pattern differentiates it from simpler indole-3-glyoxylamides and positions it as a specialized screening candidate within focused compound libraries targeting oncology or metabolic disorders.

Why 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide Cannot Be Interchanged with Closest Indolyl Oxoacetamide Analogs


Indolyl oxoacetamides are not a monolithic class; minor structural modifications profoundly alter target engagement, selectivity, and downstream pharmacology. The 1,2-dimethyl substituents on the indole ring increase both steric bulk and lipophilicity compared to unsubstituted or mono-substituted analogs, modulating binding pocket complementarity in enzymes such as pancreatic lipase and kinases [1]. The 2-methoxybenzyl amide regioisomer present in this compound is distinct from the 4-methoxybenzyl variant found in reported GABA-A receptor ligands (e.g., Ki = 42 nM for N-(4-methoxybenzyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide at α1β2γ2 subtypes) [2], potentially altering both target affinity and off-target profiles. Generic replacement with a simpler indole-3-glyoxylamide or a different methoxybenzyl positional isomer therefore risks losing the specific pharmacological fingerprint required for a given screening or lead optimization campaign.

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide: Quantifiable Differentiation Evidence Against Closest Analogs


Indole N-Methylation: Structural Determinant of Pancreatic Lipase Inhibitory Potential

3D-QSAR modeling of indolyl oxoacetamides as pancreatic lipase (PL) inhibitors identifies the N-1 position of the indole ring as a critical determinant of activity. The 1,2-dimethyl substitution present in the target compound introduces both a hydrophobic methyl group and increased steric volume at this position, which 3D-QSAR contour maps indicate is favorable for PL inhibitory potency [1]. In contrast, the unsubstituted N-1 indole analog 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide lacks this favorable hydrophobic interaction and is predicted to show lower PL inhibition. The QSAR model, validated with R² = 0.92 and Q² = 0.85, provides statistical confidence for this differentiation.

Pancreatic Lipase Inhibition Anti-Obesity Drug Discovery Indolyl Oxoacetamide SAR

2-Methoxybenzyl vs. 4-Methoxybenzyl Amide: Regioisomeric Differentiation with Implications for GABA-A Receptor Off-Target Liability

A close structural analog, N-(4-methoxybenzyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide, binds to the rat α1β2γ2 GABA-A receptor with a Ki of 42 nM, indicating significant CNS target engagement [1]. The target compound incorporates a 2-methoxybenzyl amide rather than the 4-methoxybenzyl group, altering the spatial orientation of the methoxy substituent relative to the amide linkage. In SAR studies of indolyl oxoacetamides, the position of the methoxy group on the benzyl ring has been shown to modulate receptor binding profiles. While direct binding data for the target compound at GABA-A receptors are not publicly available, the regioisomeric switch from 4-methoxy to 2-methoxy is expected to reduce affinity at the benzodiazepine-binding site, potentially lowering CNS-related off-target liability compared to 4-methoxybenzyl analogs.

GABA-A Receptor Binding CNS Safety Profiling Regioisomer Selectivity

Oncology Target Potential: Class-Wide Anticancer and Cytotoxic Activity Disclosed in Patent Literature

U.S. Patent Application 20050234098 explicitly claims 3-oxoacetamideindolyl compounds, encompassing the core scaffold of the target compound, as possessing potent anticancer, cytotoxic, and anti-angiogenic activity [1]. The patent discloses that representative compounds within this class demonstrate cytotoxicity against multiple cancer cell lines, with the oxoacetamide warhead serving as a key pharmacophoric element. The 1,2-dimethyl substitution on the indole ring may further modulate potency relative to unsubstituted analogs by altering electronic distribution and steric fit within target binding sites. This class-level patent disclosure provides a validated intellectual property foundation that simpler indole-3-acetamides lacking the oxoacetamide moiety cannot claim.

Anticancer Activity Cytotoxicity Anti-Angiogenesis

Optimal Deployment Scenarios for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide in Drug Discovery and Chemical Biology


Lead Optimization in Pancreatic Lipase Inhibitor Programs for Anti-Obesity Therapies

Based on 3D-QSAR models indicating that N-1 methylation of the indole core enhances pancreatic lipase inhibitory activity [1], this compound serves as a rationally designed starting point for medicinal chemistry optimization. Its 1,2-dimethyl substitution pattern provides a hydrophobic anchor predicted by contour map analysis to occupy a favorable steric pocket within the PL active site. Procurement of this scaffold enables structure-activity relationship (SAR) exploration around the 2-methoxybenzyl amide region, where further substituent tuning can optimize potency and metabolic stability beyond what simpler indole glyoxylamide leads can achieve.

CNS-Sparing Anticancer Screening with Reduced Benzodiazepine Site Liability

The 2-methoxybenzyl regioisomer present in this compound is structurally distinct from the 4-methoxybenzyl analog that exhibits nanomolar affinity for GABA-A receptor benzodiazepine sites (Ki = 42 nM) [2]. This regioisomeric differentiation supports the deployment of this compound in anticancer screening cascades where minimization of CNS off-target effects is a program priority. The oxoacetamide warhead, claimed in patent literature to confer anticancer and anti-angiogenic activity [3], combined with a potentially lower GABA-A liability profile, positions this compound as a preferential candidate over 4-methoxybenzyl indolyl oxoacetamides for oncology hit identification.

Focused Library Design Around the 3-Oxoacetamideindolyl Pharmacophore

The U.S. patent family covering 3-oxoacetamideindolyl compounds [3] establishes this scaffold as a privileged chemotype for anticancer drug discovery. This compound, with its specific 1,2-dimethyl and 2-methoxybenzyl substitution, can serve as a key intermediate or reference standard in the synthesis of focused compound libraries. Its structural features—particularly the combination of N-methylation and ortho-methoxybenzyl amide—enable exploration of chemical space that is both patent-relevant and structurally differentiated from commercially available indole-3-acetamide or 4-methoxybenzyl analog libraries.

Quote Request

Request a Quote for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.